molecular formula C12H24N2O2S B7517450 [Cyclopentylsulfamoyl(methyl)amino]cyclohexane

[Cyclopentylsulfamoyl(methyl)amino]cyclohexane

Cat. No. B7517450
M. Wt: 260.40 g/mol
InChI Key: ISOVFFAHHQILSK-UHFFFAOYSA-N
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Description

Cyclopentylsulfamoyl(methyl)amino]cyclohexane, also known as CMS or NCS-1 inhibitor, is a chemical compound that has gained much attention in scientific research. This compound is known for its ability to selectively inhibit the protein NCS-1, which plays a crucial role in various physiological and pathological processes.

Mechanism of Action

[Cyclopentylsulfamoyl(methyl)amino]cyclohexane selectively binds to the protein NCS-1, which is involved in calcium signaling and regulates the release of neurotransmitters. By inhibiting NCS-1, this compound modulates the release of dopamine and other neurotransmitters, which may be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It modulates the release of dopamine and other neurotransmitters, which can affect mood, behavior, and cognition. This compound has also been shown to inhibit the growth of cancer cells, possibly through its effects on calcium signaling.

Advantages and Limitations for Lab Experiments

[Cyclopentylsulfamoyl(methyl)amino]cyclohexane is a potent and selective inhibitor of NCS-1, making it a valuable tool for studying the role of this protein in various physiological and pathological processes. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, the synthesis of this compound can be challenging and requires specific reagents and conditions.

Future Directions

There are many future directions for research on [Cyclopentylsulfamoyl(methyl)amino]cyclohexane. One area of interest is the development of more potent and selective inhibitors of NCS-1, which could have therapeutic potential in various diseases. Another area of research is the exploration of the anticancer properties of this compound and its potential as an anticancer agent. Additionally, further studies are needed to elucidate the role of NCS-1 in various physiological and pathological processes and to determine the potential therapeutic applications of NCS-1 inhibitors like this compound.

Synthesis Methods

The synthesis of [Cyclopentylsulfamoyl(methyl)amino]cyclohexane involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of cyclopentylsulfonyl chloride with methylamine to produce N-methylcyclopentylsulfonamide. This product is then reacted with cyclohexanone in the presence of sodium hydride to yield the final product, this compound.

Scientific Research Applications

[Cyclopentylsulfamoyl(methyl)amino]cyclohexane has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, bipolar disorder, and Parkinson's disease. It has been shown to modulate the release of dopamine and other neurotransmitters, which play a crucial role in these disorders. In addition, this compound has been found to inhibit the growth of cancer cells and may have potential as an anticancer agent.

properties

IUPAC Name

[cyclopentylsulfamoyl(methyl)amino]cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-14(12-9-3-2-4-10-12)17(15,16)13-11-7-5-6-8-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOVFFAHHQILSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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